1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

Description

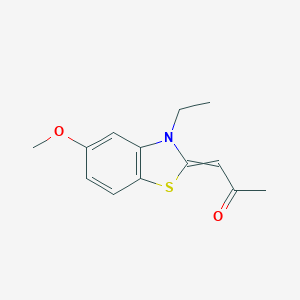

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVLELSCIHASRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)OC)SC1=CC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017396 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300801-52-9 | |

| Record name | 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-1-(3-Ethyl-5-methoxy-3H-benzothiazol-2-ylidene)propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003)

CAS Number: 719277-26-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, commonly known as TG003, is a potent and selective, ATP-competitive inhibitor of the CDC-like kinase (Clk) family.[1][2][3][4][5] With CAS Number 719277-26-6, this small molecule has emerged as a critical tool in the study of alternative splicing, a fundamental process in gene expression.[2][5] Dysregulation of alternative splicing is implicated in numerous diseases, including various cancers and neurodegenerative disorders, making TG003 a valuable compound for both basic research and therapeutic development.[2]

This technical guide provides an in-depth overview of TG003, including its chemical properties, mechanism of action, experimental protocols, and the key signaling pathways it modulates.

Chemical and Physical Properties

TG003 is a benzothiazole derivative with the molecular formula C13H15NO2S and a molecular weight of approximately 249.33 g/mol .[1][6][7] It typically appears as a yellow solid and is soluble in DMSO and ethanol.[2] For experimental use, it can be dissolved in DMSO to a concentration of 100 mM and in ethanol to 75 mM.[2]

| Property | Value | Source |

| CAS Number | 719277-26-6 | [1][6][7] |

| Alternate CAS | 300801-52-9 | [1][6] |

| Molecular Formula | C13H15NO2S | [1][6][7] |

| Molecular Weight | 249.33 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble to 100 mM in DMSO and 75 mM in ethanol | [2] |

| Storage | Store at -20°C | [2] |

Mechanism of Action

TG003 exerts its biological effects primarily through the inhibition of the Clk family of kinases, particularly Clk1 and Clk4, with reported IC50 values in the low nanomolar range.[3][5] It also shows inhibitory activity against DYRK1A/B.[3] The mechanism of inhibition is ATP-competitive, meaning TG003 binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate group to its substrates.[3]

The primary substrates of Clk kinases are serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[2][3] By phosphorylating SR proteins, Clks control their subnuclear localization and their ability to bind to splicing enhancers and silencers on pre-mRNA, thereby influencing the selection of splice sites.

Inhibition of Clk activity by TG003 leads to a reduction in the phosphorylation of SR proteins.[2] This hypo-phosphorylation state alters the activity of SR proteins, leading to changes in alternative splicing patterns of numerous genes. This modulation of alternative splicing is the basis for the observed cellular effects of TG003, which include impacts on cell proliferation, apoptosis, and differentiation.[2]

Signaling Pathway

The signaling pathway modulated by TG003 involves the Clk-mediated regulation of alternative splicing. This process is crucial for generating proteomic diversity from a single gene and is tightly regulated.

Caption: Clk-mediated regulation of alternative splicing and its inhibition by TG003.

Experimental Protocols

This section provides detailed methodologies for key experiments involving TG003.

In Vitro Kinase Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of TG003 on Clk activity.

Objective: To quantify the inhibition of a specific kinase (e.g., Clk1, Clk4) by TG003 in a cell-free system.

Materials:

-

Recombinant active kinase (e.g., Clk1, Clk4)

-

Kinase substrate (e.g., a synthetic peptide derived from an SR protein)

-

TG003 stock solution (in DMSO)

-

ATP (radiolabeled [γ-32P]ATP for radiometric assays, or non-radiolabeled for other detection methods)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

96-well plates

-

Phosphocellulose paper or other capture membrane (for radiometric assays)

-

Scintillation counter or plate reader (depending on the assay format)

Procedure:

-

Prepare serial dilutions of TG003 in kinase reaction buffer. Also, prepare a vehicle control (DMSO) and a no-inhibitor control.

-

In a 96-well plate, add the diluted TG003 or control solutions.

-

Add the recombinant kinase and the kinase substrate to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For other assay formats (e.g., fluorescence-based), follow the manufacturer's instructions.

-

Calculate the percentage of kinase inhibition for each TG003 concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the TG003 concentration and fitting the data to a dose-response curve.

Cell-Based Assay for Alternative Splicing

This protocol describes how to assess the effect of TG003 on the alternative splicing of a target gene in cultured cells.

Objective: To determine the change in the ratio of different splice isoforms of a gene of interest upon treatment with TG003.

Materials:

-

Cultured cells (e.g., HeLa, PC-3)

-

Cell culture medium and supplements

-

TG003 stock solution (in DMSO)

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the alternative splicing event of interest

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis system

-

Gel documentation system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of TG003 or a vehicle control (DMSO) for a specific duration (e.g., 24-48 hours).

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank the alternatively spliced exon. This will amplify both splice isoforms.

-

Separate the PCR products by agarose gel electrophoresis.

-

Visualize the bands using a gel documentation system and quantify the intensity of each band corresponding to the different splice isoforms.

-

Calculate the ratio of the splice isoforms for each treatment condition and compare it to the control to determine the effect of TG003 on alternative splicing.

Caption: Workflow for analyzing the effect of TG003 on alternative splicing.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of TG003 against various kinases.

Table 1: Inhibitory Activity of TG003 against Clk Family Kinases

| Kinase | IC50 (nM) | Reference |

| mClk1 | 20 | [3] |

| mClk2 | 200 | [3] |

| mClk3 | >10,000 | [3] |

| mClk4 | 15 | [3] |

Table 2: Inhibitory Activity of TG003 against Other Kinases

| Kinase | IC50 (nM) | Reference |

| DYRK1A | 24 | [3] |

| DYRK1B | 34 | [3] |

Conclusion

This compound (TG003) is a powerful research tool for investigating the roles of Clk kinases and the regulation of alternative splicing. Its high potency and selectivity make it an invaluable asset for dissecting the molecular mechanisms underlying various diseases and for exploring novel therapeutic strategies targeting splicing dysregulation. This guide provides a comprehensive foundation for researchers and drug development professionals working with this important chemical probe.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Release of SR Proteins from CLK1 by SRPK1: A Symbiotic Kinase System for Phosphorylation Control of Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and biological activity of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, a compound of significant interest in cellular biology and drug discovery. Also known by its synonym TG003, this small molecule is a potent and selective inhibitor of the Cdc2-like kinase (Clk) family, playing a crucial role in the regulation of mRNA splicing. This document consolidates available data on its chemical identity, physicochemical properties, and mechanism of action, presenting it in a format tailored for researchers and drug development professionals.

Molecular Identity and Structure

This compound is a benzothiazole derivative with a complex and specific stereochemistry that is crucial for its biological activity. The molecule exists as (E) and (Z) isomers, with the mixture often referred to as (E/Z)-TG003.[1]

| Identifier | Value |

| IUPAC Name | (1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one |

| Synonyms | (E/Z)-TG003, TG-003 |

| CAS Number | 300801-52-9 |

| Molecular Formula | C₁₃H₁₅NO₂S |

| Molecular Weight | 249.33 g/mol [1] |

| SMILES | CCN1C2=CC=C(OC)C=C2S/C1=C/C(=O)C |

| InChI | InChI=1S/C13H15NO2S/c1-4-14-11-8-10(16-3)5-6-12(11)17-13(14)7-9(2)15/h5-8H,4H2,1-3H3/b13-7+ |

| InChIKey | BGVLELSCIHASRV-NTUHNPAUSA-N |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This data is essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Solubility | Soluble in DMF, DMSO, and Ethanol | Cayman Chemical |

| UV Absorption Maxima | 215, 250, 362 nm | Cayman Chemical |

Biological Activity and Mechanism of Action

This compound is a well-characterized, potent, and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family. These serine/threonine kinases play a pivotal role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.

The inhibitory activity of TG003 is selective for specific members of the Clk family, as detailed in the table below:

| Kinase Target | IC₅₀ (nM) |

| Clk1 | 20 |

| Clk2 | 200 |

| Clk4 | 15 |

By inhibiting Clk-mediated phosphorylation, TG003 prevents the proper localization and function of SR proteins, such as SF2/ASF, thereby modulating alternative splicing events. This mechanism has been shown to impact the splicing of various gene transcripts, including those involved in cellular differentiation and disease processes.

Signaling Pathway

The mechanism of action of this compound (TG003) involves the direct inhibition of Cdc2-like kinases (Clks), which disrupts the phosphorylation cascade that regulates mRNA splicing.

Caption: Inhibition of Clk by TG003 disrupts SR protein phosphorylation and alters mRNA splicing.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not yet publicly available in full detail. The primary scientific literature indicates its discovery through extensive screening of a chemical library. However, commercial suppliers confirm the availability of analytical spectra, suggesting established synthetic and analytical procedures.

General Workflow for Synthesis and Analysis

The synthesis of benzothiazole derivatives often involves the condensation of substituted 2-aminothiophenols with appropriate carbonyl compounds or their derivatives. The subsequent analysis would follow standard organic chemistry laboratory procedures.

Caption: A generalized workflow for the synthesis and structural elucidation of the target compound.

Spectroscopic and Analytical Data

While specific, detailed spectra are not publicly available in research publications, analytical data is available from commercial suppliers. Researchers are encouraged to request this information directly from vendors for their specific batches.

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the ethyl group (triplet and quartet), methoxy group (singlet), aromatic protons on the benzothiazole ring, and protons of the propanone moiety.

-

¹³C NMR: Resonances for the carbonyl carbon, carbons of the benzothiazole core, the ethyl group, the methoxy group, and the propanone side chain.

-

IR Spectroscopy: Characteristic absorption bands for the C=O (ketone) and C=N groups, as well as aromatic C-H and C-O stretching vibrations.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the benzothiazole core and the side chain.

Applications in Research and Drug Development

The potent and selective inhibitory activity of this compound against Clk kinases makes it an invaluable tool for:

-

Studying the role of alternative splicing in various biological processes, including development, differentiation, and disease.

-

Investigating the pathological consequences of aberrant splicing in diseases such as cancer and neurodegenerative disorders.

-

Serving as a lead compound for the development of novel therapeutics that target the splicing machinery.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound (TG003) is a cornerstone tool for researchers investigating the complex mechanisms of mRNA splicing. Its well-defined biological activity and mechanism of action provide a solid foundation for further studies aimed at elucidating the role of Clk kinases in health and disease, and for the development of next-generation therapeutics targeting RNA processing pathways. Further disclosure of detailed synthetic and analytical data from primary sources will undoubtedly accelerate research in this exciting field.

References

Unraveling the Molecular Mechanism of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one (TG003): A Potent Regulator of Alternative Splicing

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one, widely known in the scientific community as TG003, has emerged as a significant pharmacological tool for investigating the intricate mechanisms of alternative splicing. This benzothiazole derivative is a potent and ATP-competitive inhibitor of the Cdc2-like kinase (Clk) family, with notable selectivity for Clk1 and Clk4. Its mechanism of action is centered on the inhibition of Clk-mediated phosphorylation of serine/arginine-rich (SR) proteins, a critical step in the regulation of spliceosome assembly and alternative splicing. By modulating the splicing of various gene transcripts, TG003 has demonstrated profound effects on cellular processes and has shown potential in diverse therapeutic areas, including cancer and neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanism of action of TG003, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Cdc2-like Kinases and Modulation of Alternative Splicing

The primary mechanism of action of this compound (TG003) is its potent and selective inhibition of the Cdc2-like kinase (Clk) family.[1][2] Clks are dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[3]

SR proteins are essential splicing factors that, when phosphorylated, are recruited to the assembling spliceosome. This process is critical for the recognition of splice sites and the subsequent removal of introns. By inhibiting Clk1 and Clk4, TG003 prevents the phosphorylation of SR proteins.[1][4] This hypo-phosphorylated state of SR proteins leads to their altered sub-nuclear localization and a failure to efficiently engage with the splicing machinery. Consequently, this disrupts the normal process of alternative splicing, leading to changes in the production of different mRNA isoforms from a single gene.[2][5]

The inhibition of Clks by TG003 is ATP-competitive, with a reported Ki value of 0.01 µM for Clk1.[6] This mode of inhibition suggests that TG003 binds to the ATP-binding pocket of the kinase, thereby preventing the transfer of a phosphate group to its substrates.

Quantitative Data: Potency and Selectivity

The inhibitory activity of TG003 has been quantified against various kinases, demonstrating its high potency and selectivity for the Clk family. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

| Target Kinase | IC50 Value | Reference |

| mClk1 | 20 nM | [7][2][5] |

| hClk1 | 20 nM | [1] |

| mClk2 | 200 nM | [1][7] |

| mClk3 | >10 µM | [1][2] |

| mClk4 | 15 nM | [1][7][5] |

| DYRK1A | 24 nM | [1] |

| DYRK1B | 34 nM | [1] |

| SRPK1 | No Inhibition | [7] |

| SRPK2 | No Inhibition | [7] |

| PKC | No Inhibition | [7] |

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway affected by TG003.

Caption: Mechanism of TG003 action in the nucleus.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of TG003.

In Vitro Kinase Assay

This protocol is used to determine the inhibitory activity of TG003 against specific kinases.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 200 mM Tris-HCl (pH 7.5), 12.5 mM MgCl

2, 8 mM dithiothreitol, 4 mM EGTA, 1–20 µM ATP, 1 µCi of [γ-^32^P]ATP, and 1 µg of a synthetic peptide of the SF2/ASF RS domain (NH2-RSPSYGRSRSRSRSRSRSRSRSNSRSRSY-OH) as a substrate.[7] -

Enzyme Addition: Add 0.1–1 µg of purified Clk or other target kinases to the reaction mixture.[7]

-

Inhibitor Addition: Add varying concentrations of TG003 (dissolved in DMSO) to the reaction. A DMSO control should be included.

-

Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 20-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Quantification: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-^32^P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each TG003 concentration and determine the IC

50value by fitting the data to a dose-response curve.

Cell-Based SR Protein Phosphorylation Assay

This protocol assesses the effect of TG003 on the phosphorylation of SR proteins within a cellular context.

Methodology:

-

Cell Culture: Culture human microvascular endothelial cells (HMEC-1) in endothelial cell (EC) growth medium supplemented with 5% fetal calf serum at 37°C in a humidified incubator (5% CO

2, 95% air).[8] -

Serum Starvation: Switch the cells to EC basal medium (without fetal calf serum) for 1 hour.[8]

-

Inhibitor Pretreatment: Pretreat the cells with 10 µM TG003 or a vehicle control (DMSO) for 1 hour.[8]

-

Stimulation: Stimulate the cells with a relevant agonist (e.g., 10 ng/ml TNF-α) for a short period (e.g., 2 minutes) to induce SR protein phosphorylation.[8]

-

Cell Lysis: Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody that recognizes phosphorylated SR proteins (e.g., anti-phospho-SR protein antibody). A total SR protein antibody should be used as a loading control.

-

Detection and Analysis: Detect the protein bands using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities to determine the relative levels of SR protein phosphorylation.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow to investigate the effects of TG003.

Caption: A generalized experimental workflow for TG003.

Conclusion

This compound (TG003) is a well-characterized and highly valuable research tool for the study of alternative splicing. Its potent and selective inhibition of Clk1 and Clk4 provides a direct mechanism to modulate the phosphorylation of SR proteins and, consequently, alter splicing patterns. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the Clk signaling pathway with compounds like TG003. Future investigations may focus on refining the selectivity profile of TG003 analogs and exploring their efficacy in preclinical models of diseases characterized by aberrant splicing.

References

- 1. TG 003 | CLK (Cdc2-like Kinases) | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. TG003 | CAS 719277-26-6 | Clk family kinase inhibitor [stressmarq.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Yield and Photostability of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one and Related Benzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quantum Yield and Photostability

The efficacy of a fluorescent molecule in any application, from cellular imaging to drug delivery, is fundamentally dictated by its photophysical characteristics. Among the most crucial of these are the fluorescence quantum yield (Φ_F) and photostability.

-

Quantum Yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2] A high quantum yield is desirable for applications requiring bright fluorescence signals.

-

Photostability refers to the molecule's ability to withstand repeated cycles of excitation and emission without undergoing photochemical degradation, or "photobleaching". High photostability is critical for experiments that require long-term or repeated imaging.[3]

Quantitative Data Presentation

While specific quantitative data for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is not publicly available, the following tables provide a template for how such data, once determined, can be structured for comparative analysis. For context, typical ranges for common fluorophores are included.

Table 1: Fluorescence Quantum Yield

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent | Quantum Yield (Φ_F) | Reference Standard (Φ_F_std) |

| This compound | TBD | TBD | TBD | TBD | e.g., Quinine Sulfate (0.54) |

| Rhodamine 6G | 528 | 551 | Ethanol | 0.95 | Quinine Sulfate (0.54) |

| Fluorescein | 494 | 521 | 0.1 M NaOH | 0.95 | Quinine Sulfate (0.54) |

TBD: To Be Determined

Table 2: Photostability Profile

| Compound | Excitation Source | Power Density (W/cm²) | Half-life (s) | Photobleaching Quantum Yield (Φ_B) |

| This compound | TBD | TBD | TBD | TBD |

| EGFP | 488 nm Laser | 100 | ~10 | ~10⁻⁵ |

| Alexa Fluor 488 | 488 nm Laser | 100 | >100 | ~10⁻⁶ |

TBD: To Be Determined

Experimental Protocols

Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield can be determined using the comparative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2][3][4]

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent (e.g., ethanol, cyclohexane)

-

Fluorescence standard with known quantum yield (e.g., Quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

This compound

Procedure:

-

Prepare Stock Solutions: Prepare stock solutions of the reference standard and the sample compound in the chosen solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions of both the standard and the sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.[2]

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Spectra: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (m_sample / m_std) * (n_sample² / n_std²)

where:

-

Φ_F,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1).

-

Assessment of Photostability

Photostability is typically assessed by measuring the decrease in fluorescence intensity over time upon continuous illumination.

Materials and Equipment:

-

Fluorescence microscope with a stable light source (e.g., laser, arc lamp) and a sensitive detector (e.g., PMT, CCD camera).

-

Sample holder (e.g., microscope slide, cuvette).

-

Solution of this compound.

Procedure:

-

Sample Preparation: Prepare a sample of the fluorophore in the desired environment (e.g., in solution, embedded in a polymer film, or within cells).

-

Initial Measurement: Acquire an initial fluorescence image or intensity measurement (I₀) at time t=0.

-

Continuous Illumination: Expose the sample to continuous illumination from the excitation source at a constant power.

-

Time-Lapse Imaging: Acquire fluorescence images or intensity measurements at regular time intervals.

-

Data Analysis:

-

Quantify the fluorescence intensity (I) from a region of interest at each time point.

-

Normalize the intensity at each time point to the initial intensity (I/I₀).

-

Plot the normalized intensity as a function of time.

-

The photobleaching half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

-

Theoretical Framework and Molecular Interactions

The photophysical processes of fluorescence and photobleaching can be understood through the Jablonski diagram.

Application in a Biological Context

Benzothiazole derivatives are often employed as fluorescent probes for bioimaging. The following diagram illustrates the potential interactions and applications of such a probe within a cellular environment.

Conclusion

While the precise quantum yield and photostability of this compound remain to be experimentally determined and published, this guide provides the necessary framework for conducting these critical measurements. The described protocols are robust and widely accepted in the scientific community. Based on the chemical structure, it is anticipated that this benzothiazole derivative will exhibit photophysical properties suitable for various fluorescence-based applications. However, empirical validation is essential for its effective deployment in research and development.

References

An In-depth Technical Guide on the Solubility of 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in various solvents. This technical guide, therefore, provides a framework for determining the solubility of this compound, including a generic experimental protocol and relevant contextual information for drug development professionals.

Introduction

This compound is a benzothiazole derivative. Compounds in this class are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential therapeutic applications. This guide outlines the methodologies to determine the solubility of this specific compound and contextualizes its potential relevance.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. These properties can offer initial insights into its likely solubility behavior.

| Property | Value | Source |

| Molecular Formula | C13H15NO2S | PubChem[2] |

| Molecular Weight | 249.33 g/mol | PubChem[2] |

| XLogP3 | 2.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

The XLogP3 value of 2.6 suggests that the compound is likely to have moderate lipophilicity, indicating that it may be more soluble in organic solvents than in water.

Quantitative Solubility Data

Quantitative solubility data for this compound is not currently available in the public domain. The following table is provided as a template for researchers to record their experimental findings. A selection of common solvents used in pharmaceutical development is included.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | |||

| Phosphate-Buffered Saline (PBS) pH 7.4 | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| Dimethyl Sulfoxide (DMSO) | 25 | |||

| N,N-Dimethylformamide (DMF) | 25 | |||

| Acetonitrile | 25 | |||

| Acetone | 25 | |||

| Dichloromethane | 25 | |||

| Ethyl Acetate | 25 |

Experimental Protocol for Solubility Determination

The following is a detailed, generic protocol for determining the solubility of a solid compound such as this compound using the shake-flask method, which is considered the gold standard for solubility measurements.

Objective: To determine the equilibrium solubility of the target compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to allow the system to reach equilibrium. A common duration is 24 to 48 hours. Preliminary experiments can be conducted to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification of the Dissolved Compound:

-

Prepare a series of standard solutions of the compound in the same solvent with known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Analyze the filtered supernatant (the saturated solution) using the same analytical method.

-

Determine the concentration of the compound in the saturated solution by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

References

The Diverse Biological Activities of Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the multifaceted pharmacological potential of benzothiazole derivatives, with a focus on their anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways to aid in the ongoing research and development of novel benzothiazole-based therapeutic agents.

Anticancer Activity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Data: Anticancer Activity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) |

| Naphthalimide derivative 66[1] | HT-29 (Colon) | 3.72 ± 0.3 |

| Naphthalimide derivative 66[1] | A549 (Lung) | 4.074 ± 0.3 |

| Naphthalimide derivative 66[1] | MCF-7 (Breast) | 7.91 ± 0.4 |

| Naphthalimide derivative 67[1] | HT-29 (Colon) | 3.47 ± 0.2 |

| Naphthalimide derivative 67[1] | A549 (Lung) | 3.89 ± 0.3 |

| Naphthalimide derivative 67[1] | MCF-7 (Breast) | 5.08 ± 0.3 |

| Indole semicarbazide 55[1] | HT-29 (Colon) | 0.024 |

| Indole semicarbazide 55[1] | H460 (Lung) | 0.29 |

| Indole semicarbazide 55[1] | A549 (Lung) | 0.84 |

| Indole semicarbazide 55[1] | MDA-MB-231 (Breast) | 0.88 |

| Thiazolidine derivative 54[1] | MCF7 (Breast) | 0.036 |

| Thiazolidine derivative 54[1] | HEPG2 (Liver) | 0.048 |

| Thiourea derivative 3[1] | U-937 (Lymphoma) | 16.23 ± 0.81 |

| Benzothiazole derivative 61[1] | A549 (Lung) | 10.67 ± 2.02 (µg/mL) |

| Benzothiazole derivative 62[1] | A549 (Lung) | 9.0 ± 1.0 (µg/mL) |

| Compound 4k[2][3] | AsPC-1 (Pancreatic) | 10.08 |

| Compound 4l[2][3] | AsPC-1 (Pancreatic) | 14.78 |

| Compound A (24h)[4][5] | HepG2 (Liver) | 56.98 |

| Compound B (24h)[4][5] | HepG2 (Liver) | 59.17 |

| Compound A (48h)[4][5] | HepG2 (Liver) | 38.54 |

| Compound B (48h)[4][5] | HepG2 (Liver) | 29.63 |

Signaling Pathway: PI3K/Akt/mTOR Inhibition

A significant number of anticancer benzothiazole derivatives exert their effects by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many cancers.[6][7][8][9][10] By inhibiting key components of this pathway, benzothiazole derivatives can effectively induce apoptosis and halt tumor progression.

References

- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. turkjps.org [turkjps.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research progress of PI3K/Akt/mTOR signaling pathway and mTOR inhibitors in urologic malignancies [xuebao.shsmu.edu.cn]

The Neuroprotective Potential of Benzothiazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold, a heterocyclic ring system composed of a benzene ring fused to a thiazole ring, has emerged as a privileged structure in medicinal chemistry. Its unique chemical properties and ability to interact with a diverse range of biological targets have led to the development of numerous compounds with significant therapeutic potential. In the realm of neurodegenerative diseases, where the need for effective treatments is urgent, benzothiazole derivatives are demonstrating considerable promise as neuroprotective agents. This technical guide provides an in-depth overview of the role of benzothiazoles in neuroprotection, focusing on their core mechanisms of action, quantitative data from key studies, and detailed experimental protocols for their evaluation.

The multifaceted nature of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, necessitates therapeutic strategies that can address multiple pathological pathways. Benzothiazoles have shown the ability to act as multi-target-directed ligands (MTDLs), simultaneously modulating several key players in the neurodegenerative cascade. This guide will explore these mechanisms in detail, providing researchers and drug development professionals with a comprehensive resource to inform their own investigations into this promising class of compounds.

Core Neuroprotective Mechanisms of Benzothiazoles

Benzothiazole derivatives exert their neuroprotective effects through a variety of mechanisms, targeting key enzymes, receptors, and pathways implicated in the pathogenesis of neurodegenerative diseases. The following sections outline the most significant of these mechanisms.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of neurotransmitters, including dopamine. Its inhibition can increase dopamine levels in the brain, which is a primary therapeutic strategy for Parkinson's disease. Furthermore, MAO-B activity is associated with the generation of reactive oxygen species (ROS), and its inhibition can therefore confer antioxidant benefits. Several benzothiazole derivatives have been identified as potent and selective MAO-B inhibitors.[1][2][3]

Acetylcholinesterase (AChE) Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive decline. Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of acetylcholine. Inhibition of AChE is a cornerstone of current Alzheimer's disease therapy. A number of benzothiazole-based compounds have demonstrated significant AChE inhibitory activity, making them attractive candidates for the development of new anti-Alzheimer's agents.[3]

Glycogen Synthase Kinase 3β (GSK-3β) Inhibition

Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including neuronal development, metabolism, and apoptosis. Dysregulation of GSK-3β has been implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease, as well as in other neurodegenerative pathways. Benzothiazinones, a class of benzothiazole derivatives, have been identified as inhibitors of GSK-3β.[4]

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegenerative diseases. Benzothiazole derivatives have been shown to possess direct antioxidant properties, capable of scavenging free radicals. Additionally, some analogs can modulate the activity of endogenous antioxidant enzymes, such as catalase, further protecting neurons from oxidative damage.[1][5]

Inhibition of Amyloid-β (Aβ) Aggregation

The aggregation of amyloid-β (Aβ) peptides into oligomers and plaques is a central pathological hallmark of Alzheimer's disease. These aggregates are neurotoxic and contribute to synaptic dysfunction and neuronal death. Certain benzothiazole compounds have been found to inhibit the aggregation of Aβ, representing a disease-modifying strategy for Alzheimer's disease.[3]

Quantitative Data on Neuroprotective Activities

The following tables summarize the in vitro activities of various benzothiazole derivatives against key neuroprotective targets.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition by Benzothiazole Derivatives

| Compound | IC₅₀ (µM) | Reference |

| Compound 3e | 0.060 | [1] |

| Compound 4d | 0.0046 | [2] |

| Compound 5c | 0.0056 | [2] |

| Compound 5e | 0.0054 | [2] |

| Compound 4f | 0.0403 | [3] |

| Compound 4m | 0.0567 | [3] |

Table 2: Acetylcholinesterase (AChE) Inhibition by Benzothiazole Derivatives

| Compound | IC₅₀ (nM) | Reference |

| Compound 4f | 23.4 ± 1.1 | [3] |

| Compound 4g | 36.7 ± 1.4 | [3] |

| Compound 4m | 27.8 ± 1.0 | [3] |

| Compound 4a | 56.3 ± 2.5 | [3] |

| Compound 4h | 64.9 ± 2.9 | [3] |

Table 3: Glycogen Synthase Kinase 3β (GSK-3β) Inhibition by Benzothiazinone Derivatives

| Compound | IC₅₀ (µM) | Reference |

| BTO-5h | 8 | [4] |

| BTO-5s | 10 | [4] |

Table 4: Antioxidant Activity of Benzothiazole Derivatives

| Compound | Assay | EC₅₀ (mM) | Reference |

| Compound 1a | DPPH Radical Scavenging | 0.27 | [1] |

| Compound 1a | Lipid Peroxidation Inhibition | 0.066 | [1] |

| Compound 7a | DPPH Radical Scavenging | 167.27 µg/mL | [5] |

| Compound 7b | DPPH Radical Scavenging | 112.92 µg/mL | [5] |

| Compound 1 | DPPH Radical Scavenging | 87% inhibition at 0.051 mM | [6] |

Table 5: Inhibition of Amyloid-β (Aβ) Aggregation by Benzothiazole Derivatives

| Compound | Assay | Inhibition | Reference |

| Compound 4f | Thioflavin T | IC₅₀ = 167.5 ± 8.0 nM | [3] |

| Compound 4m | Thioflavin T | IC₅₀ = 198.8 ± 8.8 nM | [3] |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the neuroprotective properties of benzothiazole derivatives.

Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric Method)

This protocol is adapted from a fluorometric method for measuring MAO-B activity.

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

MAO-B inhibitor (benzothiazole derivative)

-

Horseradish peroxidase (HRP)

-

Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add 50 µL of potassium phosphate buffer (100 mM, pH 7.4).

-

Add 10 µL of various concentrations of the benzothiazole derivative to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., selegiline).

-

Add 20 µL of recombinant human MAO-B enzyme solution and incubate for 15 minutes at 37°C.

-

To initiate the reaction, add 20 µL of a solution containing the MAO-B substrate, HRP, and Amplex® Red.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Record the fluorescence at regular intervals for 30 minutes.

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the benzothiazole derivative and calculate the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Benzothiazole derivative

-

96-well clear microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare a stock solution of the benzothiazole derivative in a suitable solvent.

-

In a 96-well plate, add 140 µL of Tris-HCl buffer (50 mM, pH 8.0).

-

Add 20 µL of the benzothiazole derivative at various concentrations. Include a vehicle control and a positive control inhibitor (e.g., donepezil).

-

Add 10 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution.

-

Initiate the reaction by adding 20 µL of ATCI solution.

-

Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percent inhibition for each concentration of the benzothiazole derivative and calculate the IC₅₀ value.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol describes a common method to assess the ability of a compound to protect neuronal cells from an oxidative insult.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics

-

Hydrogen peroxide (H₂O₂) or another neurotoxin (e.g., 6-hydroxydopamine)

-

Benzothiazole derivative

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Seed SH-SY5Y cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the benzothiazole derivative for 1-2 hours.

-

Induce neurotoxicity by adding H₂O₂ to the wells at a pre-determined toxic concentration. Include a control group without H₂O₂ and a group with H₂O₂ alone.

-

Incubate the cells for 24 hours.

-

Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the neuroprotective effect of the benzothiazole derivative.

Inhibition of Amyloid-β (Aβ) Aggregation (Thioflavin T Assay)

This fluorometric assay is commonly used to monitor the aggregation of Aβ peptides.

Materials:

-

Aβ₁₋₄₂ peptide

-

Hexafluoroisopropanol (HFIP)

-

Phosphate buffer (pH 7.4)

-

Thioflavin T (ThT)

-

Benzothiazole derivative

-

96-well black microplate with a clear bottom

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ by dissolving it in HFIP to ensure a monomeric state, then evaporate the HFIP and resuspend the peptide in a suitable buffer (e.g., DMSO or dilute NaOH) before diluting in phosphate buffer.

-

In a 96-well black plate, combine the Aβ₁₋₄₂ solution (final concentration typically 10-20 µM) with various concentrations of the benzothiazole derivative. Include a control with Aβ₁₋₄₂ alone.

-

Add Thioflavin T solution to each well (final concentration typically 5-10 µM).

-

Incubate the plate at 37°C with gentle shaking.

-

Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular time intervals over several hours or days.

-

Plot the fluorescence intensity versus time to generate aggregation curves.

-

Determine the extent of inhibition by comparing the final fluorescence values of the samples with and without the benzothiazole derivative. Calculate the IC₅₀ value if a dose-response is observed.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the neuroprotective actions of benzothiazoles.

Caption: Glutamate modulation by benzothiazoles.

Caption: MAO-B inhibition assay workflow.

Caption: In vitro neuroprotection assay workflow.

Conclusion

Benzothiazole and its derivatives represent a highly promising class of compounds for the development of novel neuroprotective therapies. Their ability to engage multiple targets within the complex web of neurodegenerative pathology offers a significant advantage over single-target agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration and optimization of benzothiazole-based neuroprotective agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to translate their preclinical promise into tangible clinical benefits for patients suffering from neurodegenerative diseases.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel benzothiazinones (BTOs) as allosteric modulator or substrate competitive inhibitor of glycogen synthase kinase 3β (GSK-3β) with cellular activity of promoting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Evaluation of a new benzothiazole derivative with antioxidant activity in the initial phase of acetaminophen toxicity - Arabian Journal of Chemistry [arabjchem.org]

Methodological & Application

Application Notes: 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one as a Putative Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific data on the fluorescent properties or established cellular imaging protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one. This compound is primarily documented as a kinase inhibitor, known as TG003, which targets CDC-like kinases (CLKs). Therefore, the following application notes and protocols are presented as a generalized guide based on the known characteristics of structurally similar benzothiazole-based fluorescent probes. The provided data and protocols are hypothetical and should be considered as a starting point for the investigation of this compound's potential as a fluorescent probe. Experimental validation is essential.

Introduction to Benzothiazole-Based Fluorescent Probes

Benzothiazole derivatives are a prominent class of heterocyclic compounds widely utilized in the development of fluorescent probes. Their rigid, planar structure and extended π-conjugated system often result in favorable photophysical properties, including strong absorption, high fluorescence quantum yields, and large Stokes shifts. These characteristics make them suitable for various applications in cellular imaging, allowing for the visualization of organelles, ions, and biomolecules.

While the specific target of this compound in a cellular imaging context is unknown, its structural similarity to other benzothiazole dyes suggests it may possess fluorescent properties. The following sections provide a hypothetical framework for its characterization and application as a cellular imaging agent.

Hypothetical Photophysical and Chemical Properties

The following table summarizes the potential photophysical and chemical properties of this compound, based on general knowledge of similar dyes.

| Property | Hypothetical Value/Information |

| Chemical Formula | C₁₃H₁₅NO₂S |

| Molecular Weight | 249.33 g/mol |

| CAS Number | 719277-26-6 |

| Appearance | Yellowish solid |

| Solubility | Soluble in DMSO, DMF, and other organic solvents |

| Excitation Maximum (λex) | ~420 nm (predicted in a polar solvent like PBS) |

| Emission Maximum (λem) | ~530 nm (predicted in a polar solvent like PBS) |

| Stokes Shift | ~110 nm |

| Quantum Yield (Φ) | 0.1 - 0.4 (in solution) |

| Molar Absorptivity (ε) | 20,000 - 40,000 M⁻¹cm⁻¹ |

Experimental Protocols

The following are generalized protocols for the characterization and use of a novel benzothiazole-based fluorescent probe.

Preparation of Stock Solution

-

Dissolve: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Cell Culture and Staining

-

Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to your research) onto glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 60-80%).

-

Probe Loading:

-

Dilute the stock solution in pre-warmed cell culture medium or phosphate-buffered saline (PBS) to a final working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the probe-containing medium to the cells.

-

-

Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time should be determined experimentally.

-

Washing: Remove the loading solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe and reduce background fluorescence.

-

Imaging: Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells. Proceed with fluorescence microscopy.

Fluorescence Microscopy

-

Microscope Setup: Use a confocal laser scanning microscope or a widefield fluorescence microscope equipped with appropriate filters.

-

Excitation and Emission: Based on the hypothetical spectral properties, use an excitation source around 420 nm (e.g., a 405 nm or 445 nm laser line) and collect the emission signal between 500 nm and 560 nm.

-

Image Acquisition: Acquire images using settings that minimize phototoxicity and photobleaching. Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.

-

Controls:

-

Unstained Cells: Image unstained cells under the same acquisition settings to assess autofluorescence.

-

Vehicle Control: Treat cells with the same concentration of DMSO used for the probe to ensure the vehicle has no effect on cell morphology or fluorescence.

-

Cytotoxicity Assay (e.g., MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Treatment: Treat the cells with a range of concentrations of the probe (e.g., 0.1 µM to 50 µM) for a period that reflects the duration of a typical imaging experiment (e.g., 2-24 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Visualizations

Experimental Workflow for Probe Evaluation

Caption: Workflow for evaluating a novel fluorescent probe.

Hypothetical Signaling Pathway Interaction

Given that the compound is a known kinase inhibitor, a hypothetical application could be to visualize its interaction with a kinase-related pathway.

Caption: Hypothetical mechanism of action for the probe.

Conclusion

While this compound is primarily recognized as a kinase inhibitor, its benzothiazole core suggests a potential for fluorescence. The application notes and protocols provided here offer a foundational framework for researchers interested in exploring this potential. It is imperative to experimentally determine the photophysical properties and optimize cellular imaging conditions for this specific compound. Such investigations could reveal novel applications for this molecule in the realm of biological imaging and drug development.

Application Notes and Protocols for Staining with 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one is a fluorescent probe belonging to the benzothiazole class of dyes, structurally related to Thioflavin T and S. These dyes are widely utilized for the detection and quantification of amyloid fibrils and other protein aggregates, which are pathological hallmarks of various neurodegenerative diseases, including Alzheimer's disease.[1][2][3] This document provides detailed protocols for the application of this novel probe in staining protein aggregates in both tissue sections and cell cultures. The methodologies are based on established protocols for similar fluorescent amyloid-binding dyes.[4][5][6]

Principle of Action

Like other amyloid-binding dyes, this compound is believed to exhibit enhanced fluorescence upon binding to the β-sheet-rich structures characteristic of protein aggregates.[2] This fluorogenic property allows for the specific visualization and subsequent quantification of these pathological structures against a low-fluorescence background.

Data Presentation

Quantitative analysis of staining can provide valuable insights into the extent of protein aggregation. Below are examples of how to structure the collected data.

Table 1: Quantification of Protein Aggregate Load in Tissue Sections

| Sample ID | Brain Region | Area Fraction (%) | Plaque Density (plaques/mm²) | Average Plaque Size (µm²) | Integrated Fluorescence Intensity |

| AD_Model_01 | Hippocampus | 12.5 | 85.3 | 150.7 | 1.2 x 10⁸ |

| AD_Model_02 | Cortex | 8.2 | 62.1 | 135.2 | 0.9 x 10⁸ |

| WT_Control_01 | Hippocampus | 0.1 | 1.2 | 50.1 | 0.5 x 10⁶ |

| WT_Control_02 | Cortex | 0.05 | 0.8 | 45.8 | 0.3 x 10⁶ |

Table 2: Analysis of Induced Protein Aggregation in Cell Culture

| Cell Line | Treatment | % of Aggregate-Positive Cells | Mean Fluorescence Intensity per Cell |

| SH-SY5Y | Aβ42 Oligomers | 65.7 | 8542 |

| SH-SY5Y | Vehicle Control | 3.2 | 312 |

| HeLa | MG-132 | 88.1 | 12560 |

| HeLa | DMSO | 5.5 | 450 |

Experimental Protocols

Protocol 1: Staining of Protein Aggregates in Paraffin-Embedded Tissue Sections

This protocol is adapted from standard Thioflavin S staining procedures for brain tissue.[4][7][8]

Materials:

-

Microscope slides with mounted paraffin-embedded tissue sections (5-10 µm thick)

-

Xylene or a safer alternative (e.g., CitriSolv)

-

Ethanol (100%, 95%, 80%, 70%, 50%)

-

Distilled or deionized water

-

1% (w/v) this compound staining solution in 50% ethanol (prepare fresh and filter before use)

-

Aqueous mounting medium with antifade reagent

-

Coverslips

-

Staining jars

Procedure:

-

Deparaffinization and Rehydration:

-

Staining:

-

Differentiation and Washing:

-

Mounting:

-

Carefully wipe excess water from around the tissue section.

-

Apply a drop of aqueous mounting medium with antifade reagent.

-

Lower a coverslip onto the slide, avoiding air bubbles.

-

Allow the mounting medium to set. Store slides in the dark at 4°C.

-

Imaging and Analysis:

-

Visualize the stained sections using a fluorescence microscope with appropriate filter sets (excitation/emission maxima will need to be determined empirically for this novel compound, but a starting point would be similar to Thioflavin S, e.g., excitation ~440 nm, emission ~520 nm).

-

Capture images using a digital camera.[4]

-

Quantify the stained aggregates using image analysis software such as ImageJ or CellProfiler.[4] Metrics can include area fraction, plaque number, and size.[4]

Caption: Workflow for staining protein aggregates in tissue sections.

Protocol 2: Staining of Protein Aggregates in Cultured Cells

This protocol is designed for cells grown on coverslips and can be used to assess induced or endogenous protein aggregation.[6][9]

Materials:

-

Cells cultured on sterile glass coverslips in a multi-well plate.

-

Phosphate-buffered saline (PBS).

-

4% Paraformaldehyde (PFA) in PBS for fixation.

-

0.1% Triton X-100 in PBS for permeabilization (optional).

-

Staining solution: 1 µM this compound in PBS.

-

Nuclear counterstain (e.g., DAPI or Hoechst) (optional).

-

Aqueous mounting medium.

-

Microscope slides.

Procedure:

-

Cell Culture and Treatment:

-

Fixation and Permeabilization:

-

Gently aspirate the culture medium.

-

Wash cells 2x with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash 3x with PBS.

-

(Optional) If targeting intracellular aggregates, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash 3x with PBS.

-

-

Staining:

-

Incubate the cells with the 1 µM staining solution for 15-20 minutes at room temperature in the dark.

-

(Optional) If counterstaining, add DAPI or Hoechst to the staining solution or perform a separate staining step according to the manufacturer's protocol.

-

-

Washing and Mounting:

-

Wash the cells 3x with PBS.

-

Briefly rinse with distilled water to remove salt crystals.

-

Mount the coverslips onto microscope slides with a drop of mounting medium.

-

Seal the edges with clear nail polish if desired. Store in the dark at 4°C.

-

Imaging and Analysis:

-

Image the cells using a fluorescence microscope.

-

Quantify the number of aggregate-positive cells and the fluorescence intensity per cell using automated image analysis software.

Caption: Workflow for staining protein aggregates in cultured cells.

Mechanism of Detection

The binding of small molecule fluorescent probes like this compound to protein aggregates is a key step in their visualization. This interaction allows for the study of aggregation kinetics and the screening of potential therapeutic inhibitors.

Caption: Principle of fluorescent detection of protein aggregation.

References

- 1. Histological Staining of Amyloid and Pre-amyloid Peptides and Proteins in Mouse Tissue | Springer Nature Experiments [experiments.springernature.com]

- 2. Histological Staining of Amyloid and Pre-Amyloid Peptides and Proteins in Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 4. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunofluorescence and Thioflavin S (ThioS) staining [bio-protocol.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. webpath.med.utah.edu [webpath.med.utah.edu]

- 8. VitroView™ Thioflavin S Stain Kit - [vitrovivo.com]

- 9. Novel Cell- and Tissue-Based Assays for Detecting Misfolded and Aggregated Protein Accumulation Within Aggresomes and Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols for 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one in Neuroscience Research

Disclaimer: To date, specific neuroscience research applications for the compound 1-(3-Ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)propan-2-one have not been extensively reported in peer-reviewed literature. The following application notes and protocols are based on the well-documented neuropharmacological activities of the broader class of benzothiazole derivatives and serve as a guide for researchers and scientists to investigate the potential of this specific molecule in neuroscience.

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing significant potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease, as well as in managing conditions like epilepsy and ischemic brain injury.[1][2][3] These compounds have been shown to act as multi-target-directed ligands, cholinesterase inhibitors, and modulators of protein aggregation, among other mechanisms.[1][4] Therefore, it is hypothesized that this compound may exhibit similar properties and could be a valuable tool in neuroscience research.

Potential Applications in Neuroscience Research

Based on the activities of structurally related benzothiazole derivatives, this compound could be investigated for the following applications:

-

Neuroprotective Agent: Screening for its ability to protect neurons from various insults, such as oxidative stress, excitotoxicity, and neuroinflammation.

-

Enzyme Inhibition: Assessing its inhibitory activity against key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B).[1][4]

-

Anti-neuroinflammatory Agent: Evaluating its capacity to modulate inflammatory responses in glial cells (microglia and astrocytes).

-

Modulator of Protein Aggregation: Investigating its potential to inhibit or disaggregate protein aggregates associated with neurodegenerative diseases, such as amyloid-beta (Aβ) and tau.[3]

Experimental Protocols

The following are generalized protocols for screening novel compounds like this compound for potential neuroscience applications.

1. In Vitro Neuroprotection Assay using Primary Neuronal Cultures

This protocol assesses the ability of the test compound to protect primary neurons from a neurotoxic insult.

-

Materials:

-

Primary cortical neurons (e.g., from E18 rat embryos)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

This compound (test compound)

-

Neurotoxic agent (e.g., glutamate, hydrogen peroxide, or oligomeric Aβ)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) assay kit

-

Plate reader

-

-

Protocol:

-

Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

-

Prepare a stock solution of the test compound in DMSO and dilute to final concentrations (e.g., 0.1, 1, 10, 100 µM) in culture medium.

-

Pre-treat the neuronal cultures with the test compound for 2 hours.

-

Introduce the neurotoxic agent at a pre-determined toxic concentration.

-

Incubate for 24 hours.

-

Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.

-

Measure absorbance using a plate reader.

-

Calculate the percentage of neuroprotection relative to the untreated control.

-

2. Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on Ellman's method, measures the inhibition of AChE activity.

-

Materials:

-

Acetylcholinesterase (from electric eel)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Donepezil (positive control)

-

96-well plate and plate reader

-

-

Protocol:

-

In a 96-well plate, add 25 µL of the test compound at various concentrations.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculate the rate of reaction and the percentage of inhibition.

-

Determine the IC50 value of the test compound.

-

3. Anti-Neuroinflammatory Assay in Microglial Cell Line

This protocol evaluates the effect of the test compound on the inflammatory response of microglia.

-

Materials:

-

BV-2 microglial cell line

-

DMEM supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

-

Protocol:

-

Plate BV-2 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

-